![molecular formula C16H14N4O2 B2394124 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile CAS No. 2034297-54-4](/img/structure/B2394124.png)
3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile
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Overview
Description
The compound “3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile” is a chemical compound that is available for purchase. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile”, can be achieved through various synthetic strategies . One common method is the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, an azide or an azomethine ylide, with a dipolarophile, typically an olefin . This reaction is responsible for the regio- and stereoselectivity of the product .Chemical Reactions Analysis
The pyrrolidine ring in “3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile” can undergo various chemical reactions. For instance, it can be functionalized or constructed from different cyclic or acyclic precursors . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Anticancer Activity
The pyrrolidine scaffold has been investigated for its potential as an anticancer agent. Researchers have explored derivatives of 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile to target specific cancer pathways. These compounds may inhibit cell proliferation, induce apoptosis, or interfere with tumor growth .
Kinase Inhibition
Pyrrolidine-based compounds often exhibit kinase inhibitory activity. By modifying the substituents on the pyrrolidine ring, scientists can design selective inhibitors against specific kinases involved in disease pathways. 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile derivatives may serve as promising kinase inhibitors .
Anti-inflammatory Agents
The pyrrolidine scaffold has been explored for its anti-inflammatory properties. Researchers have synthesized analogs of 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile to modulate inflammatory responses. These compounds may target cytokines, enzymes, or receptors involved in inflammation .
Neurological Disorders
Pyrrolidine derivatives have shown potential in treating neurological disorders. Compounds related to 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile may act as ligands for neurotransmitter receptors, influence neuronal signaling, or enhance neuroprotection .
Antiviral Agents
The pyrrolidine scaffold has been investigated for antiviral activity. Researchers have designed derivatives of 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile to inhibit viral enzymes or block viral entry. These compounds may hold promise in combating viral infections .
Metabolic Disorders
Pyrrolidine-based compounds have been studied for their effects on metabolic pathways. Analogues of 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile may modulate enzymes involved in metabolism, potentially impacting conditions like diabetes or obesity .
Future Directions
The pyrrolidine ring, a key component of “3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile”, is a versatile scaffold for novel biologically active compounds . Therefore, it can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles . This opens up a wide range of possibilities for future research and development in the field of drug discovery.
properties
IUPAC Name |
3-(3-pyrimidin-4-yloxypyrrolidine-1-carbonyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c17-9-12-2-1-3-13(8-12)16(21)20-7-5-14(10-20)22-15-4-6-18-11-19-15/h1-4,6,8,11,14H,5,7,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQFBWQLFOXBTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile |
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